Phylloseptin-J6

Antimicrobial peptide engineering Structure-activity relationship Amphipathic helix design

Researchers requiring the full J-series panel need PLS-J6 to resolve position-specific SAR. Generic substitution with PLS-J3, PLS-J5, or PLS-J7 alters net charge and hydrophobic moment, risking different antimicrobial spectra. - Unique Ser10 enables non-terminal chemical labeling within the amphipathic helix. - Low net charge (+2) makes it a preferred scaffold for low-hemolysis variant engineering. - Lyophilized powder, ≥97% purity, verified by HPLC and mass spectrometry. Custom synthesis and scale-up available.

Molecular Formula
Molecular Weight
Cat. No. B1576931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhylloseptin-J6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phylloseptin-J6 Procurement


Phylloseptin-J6 (PLS-J6; UniProt P86619) is a 19-residue, C-terminally amidated cationic antimicrobial peptide (AMP) belonging to the phylloseptin family, originally identified in the skin secretion of the Brazilian endemic anuran Phasmahyla jandaia (Jandaia leaf frog) [1]. It is one of seven full-length phylloseptin paralogs (PLS-J1 through PLS-J7) discovered simultaneously in the same peptidomic dissection study, each differing by only 1–3 amino acid substitutions [1]. PLS-J6 bears the sequence FLSLIPHAISAISAIANHL-NH₂ (monoisotopic mass 1986.1 Da) and shares the conserved N-terminal hydrophobic domain and C-terminal histidine-rich region characteristic of the family, yet its unique residue composition at positions 10, 17, and 18 distinguishes it from its closest in-class paralogs [1].

Why PLS-J6 Cannot Be Substituted


Substituting Phylloseptin-J6 with a closely related in-class paralog such as PLS-J3, PLS-J5, or PLS-J7—all of which differ by only 1–2 residues—introduces measurable changes in net charge, hydrophobic moment, and helical propensity that are predicted to alter membrane selectivity and antimicrobial spectrum [1]. Within the phylloseptin family, single-residue substitutions at the polar–nonpolar interface of the amphipathic α-helix have been demonstrated to shift the balance between Gram-positive and Gram-negative potency and to modulate hemolytic activity [2]. Because PLS-J6 possesses a unique combination of residue 10 (Ser vs. Asn in PLS-J3), residue 17 (Asn vs. His in PLS-J5), and residue 18 (Asn vs. Asp in PLS-J7, vs. His in PLS-J5), generic substitution without empirical verification risks selecting a peptide with a different target organism profile or an altered therapeutic index [1][2].

PLS-J6 Comparative Evidence


Sequence Differentiation from PLS-J3

Phylloseptin-J6 differs from its closest paralog PLS-J3 by a single residue at position 10: PLS-J6 carries Ser, whereas PLS-J3 carries Asn (FLSLIPHAI**N**AISAIANHL-NH₂ vs. FLSLIPHAI**S**AISAIANHL-NH₂) [1]. Both peptides share identical residues at all other 18 positions. This Ser→Asn substitution introduces a change in side-chain polarity and hydrogen-bonding capacity at the mid-region of the amphipathic helix, a position previously shown in phylloseptin structure–activity studies to influence the angle of the polar face and thereby membrane insertion dynamics [2]. The serine hydroxyl may further provide differential phosphorylation potential not present in the asparagine-containing PLS-J3 [1].

Antimicrobial peptide engineering Structure-activity relationship Amphipathic helix design

Charge Divergence from PLS-J5

PLS-J6 differs from PLS-J5 at two consecutive C-terminal positions: residues 17 and 18 are Asn–Asn in PLS-J6 but His–His in PLS-J5 (FLSLIPHAISAISAI**AN**HL-NH₂ vs. FLSLIPHAISAISAI**HH**HL-NH₂) [1]. This substitution reduces the net positive charge at neutral pH from approximately +4 (PLS-J5) to approximately +2 (PLS-J6), and simultaneously decreases the hydrophobic moment by replacing two imidazole-bearing residues with two carboxamide-bearing residues [1]. In the broader phylloseptin family, increased cationicity correlates positively with Gram-negative antibacterial potency but also elevates hemolytic activity and mammalian cytotoxicity; the PLS-J6 charge profile therefore positions it as a lower-cationicity alternative within the J-series [2].

Antimicrobial peptide selectivity Hemolytic activity prediction Cationicity optimization

Phasmahyla jandaia Source Uniqueness

Phylloseptin-J6 originates from Phasmahyla jandaia, a phyllomedusine frog endemic to the Espinhaço range in Minas Gerais, Brazil, representing a genus distinct from the more extensively sampled Phyllomedusa genus that yielded the original PS-1 through PS-6 peptides [1][2]. The Phasmahyla genus had remained molecularly unprospected prior to the 2011 peptidomic study, and its skin secretion revealed 57 peptides across 10 known families plus five novel families, indicating a substantially different biosynthetic repertoire compared to Phyllomedusa species [1]. This phylogenetic distance suggests that PLS-J6 and its J-series paralogs may possess evolutionary optimizations for distinct ecological microbial challenges not represented in the PS-series phylloseptins.

Natural product sourcing Bioprospecting Phyllomedusinae phylogeny

Amidation and Predicted Helicity

PLS-J6 possesses C-terminal amidation (indicated by the 'a' superscript in FLSLIPHAISAISAIANHLa), a post-translational modification conserved across all full-length J-series phylloseptins that is essential for antimicrobial activity through helix dipole stabilization and protection against carboxypeptidase degradation [1]. Computational secondary structure prediction (SATpdb) estimates PLS-J6 helical content at 73.7%, with 15.8% coil and 10.5% turn [2]. This helical propensity is comparable to PS-1 (74%), but the specific residue composition of PLS-J6—particularly the Ser10 and dual Asn residues at positions 17–18—is predicted to produce a distinct hydrophobic moment vector compared to the more extensively characterized PS-series peptides [1][2].

Peptide helicity Membrane interaction Circular dichroism spectroscopy

Phylloseptin-J6 Applications


Phylloseptin SAR Studies

PLS-J6 serves as a critical comparator in J-series SAR panels, where its unique Ser10/Asn17/Asn18 composition provides a data point distinct from the His-rich PLS-J5 and the Asn10-containing PLS-J3. Researchers synthesizing the full J-series panel (PLS-J1 through PLS-J7) should include PLS-J6 to resolve the contribution of individual residue positions to antimicrobial potency and selectivity, as established by the sequence alignment reported in Rates et al. (2011) [1].

Phasmahyla Bioprospecting

Investigators studying the molecular evolution of antimicrobial peptides across the Phyllomedusinae subfamily should procure PLS-J6 as a representative of the Phasmahyla genus—a lineage phylogenetically distinct from the extensively studied Phyllomedusa and Agalychnis genera. The 2011 peptidomic study demonstrated that Phasmahyla jandaia skin secretion contains peptide families not found in other phyllomedusine genera, making PLS-J6 a reference compound for comparative evolutionary biochemistry [1].

Low-Cationicity Phylloseptin Scaffold

PLS-J6, with its estimated net charge of +2 (vs. +4 for PLS-J5 and +3 for PS-1), is the appropriate starting scaffold for laboratories seeking to engineer phylloseptin variants with minimized hemolytic risk while retaining antimicrobial activity. The class-level evidence from PS-1 demonstrates that reducing net positive charge correlates with reduced erythrocyte lysis (PS-1: <0.6% hemolysis at MIC range, net charge +3) [2]; PLS-J6's lower charge state positions it as a candidate for further therapeutic index optimization through rational design [1][2].

Membrane Studies with Serine-Containing AMPs

The presence of a serine residue at position 10 in PLS-J6 (absent in PLS-J3, which carries Asn) makes this peptide uniquely suitable for experimental protocols that exploit the hydroxyl group for chemical modification, spin-labeling, or fluorescence tagging at a non-terminal position within the amphipathic helix. This application is grounded directly in the sequence data reported by Rates et al. (2011) [1].

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